molecular formula C9H11IN2O2 B1471457 methyl 3-iodo-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate CAS No. 1803581-94-3

methyl 3-iodo-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate

Cat. No. B1471457
CAS RN: 1803581-94-3
M. Wt: 306.1 g/mol
InChI Key: ASGQEWAVHWBJRG-UHFFFAOYSA-N
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Description

Methyl 3-iodo-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate is a chemical compound with the CAS Number: 1803581-94-3 . It has a molecular weight of 306.1 and its IUPAC name is this compound .


Synthesis Analysis

A new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized by adopting a conventional method from cyclic β-keto esters . The first step involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters .


Molecular Structure Analysis

The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters . From the HMBC correlations, the indazole structure was confirmed as 1H-indazole .


Chemical Reactions Analysis

The synthesis of 4,5,6,7-1H-indazoles involves two steps . The second step was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 306.1 . It is recommended to be stored at room temperature .

Scientific Research Applications

Structural and Supramolecular Analysis

Research on NH-indazoles, including those similar in structure to methyl 3-iodo-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate, focuses on understanding their supramolecular interactions and crystal structures. For example, studies on fluorinated indazoles have shed light on how the substitution of hydrogen atoms with fluorine affects their supramolecular structure. X-ray crystallography has revealed that these molecules can form hydrogen-bonded dimers and crystallize in unique chiral space groups, offering insights into their potential applications in materials science and supramolecular chemistry (Teichert et al., 2007).

Catalysis and Synthesis

This compound and its derivatives have been explored as intermediates in asymmetric catalysis. For instance, certain indazole derivatives have been used in the preparation of optically active ligands for palladium-catalyzed reactions. These reactions have significant implications for developing enantioselective synthesis processes, highlighting the compound's utility in organic synthesis and pharmaceutical manufacturing (Bovens et al., 1993).

Novel Synthetic Routes and Derivatives

The development of new synthetic methods for indazole derivatives, including those structurally related to this compound, is an active area of research. These efforts aim to expand the toolkit for producing indazole-based compounds, which can be pivotal in drug development and materials science. Studies have described convenient synthesis routes for novel 4,5,6,7-tetrahydro-1H-indazoles, underscoring the versatility and potential applications of these compounds in creating new chemical entities (Murugavel et al., 2010).

Antioxidant Properties

Research into the antioxidant properties of tetrahydroindazole derivatives has demonstrated the potential for these compounds in developing new antioxidants. Such studies provide a basis for further exploration of indazole derivatives in therapeutic contexts, especially in combating oxidative stress-related diseases (Polo et al., 2016).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305+351+338, P302+352 .

Future Directions

The universal requirements on heterocyclic compounds for their potential activities against microorganisms and significance in the pharmaceutical field prompted the synthesis of indazoles from cyclic keto esters . This suggests that there may be future research directions exploring the potential applications of these compounds in the pharmaceutical field.

properties

IUPAC Name

methyl 3-iodo-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h5H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGQEWAVHWBJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C(C1)NN=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701152841
Record name 2H-Indazole-6-carboxylic acid, 4,5,6,7-tetrahydro-3-iodo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701152841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803581-94-3
Record name 2H-Indazole-6-carboxylic acid, 4,5,6,7-tetrahydro-3-iodo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803581-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Indazole-6-carboxylic acid, 4,5,6,7-tetrahydro-3-iodo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701152841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 3-iodo-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate
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methyl 3-iodo-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate
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methyl 3-iodo-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate
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methyl 3-iodo-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate
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methyl 3-iodo-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate

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